2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid
Description
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features an isoxazole ring substituted with an ethoxy group at the 3-position and an amino group at the 2-position of the propanoic acid backbone
Properties
Molecular Formula |
C8H12N2O4 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-amino-3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-2-13-7-4-5(14-10-7)3-6(9)8(11)12/h4,6H,2-3,9H2,1H3,(H,11,12) |
InChI Key |
LOQLSKRDZOLQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Amino Acid Backbone Formation: The final step involves the formation of the amino acid backbone through a Strecker synthesis or a similar method, where an aldehyde is reacted with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the carboxyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products may include ethoxyisoxazole carboxylic acids or aldehydes.
Reduction: Products may include ethoxyisoxazole alcohols or amines.
Substitution: Products may include various substituted isoxazole derivatives.
Scientific Research Applications
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The isoxazole ring and the amino acid backbone allow it to bind to these targets, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may have therapeutic effects.
Comparison with Similar Compounds
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid
Comparison:
- 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid has a hydroxyl group instead of an ethoxy group, which may affect its solubility and hydrogen bonding capabilities.
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid features a methyl group, which can impact its steric properties and interactions with molecular targets.
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid has a methoxy group, which can alter its electronic properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
